![molecular formula C16H13ClN2O2 B186183 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- CAS No. 84501-73-5](/img/structure/B186183.png)
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Olaparib, which is a PARP inhibitor that is used in cancer treatment. However,
Mécanisme D'action
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is through the inhibition of PARP. PARP is an enzyme that is involved in repairing damaged DNA. When PARP is inhibited, cancer cells with defects in DNA repair mechanisms are unable to repair their DNA and eventually die.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] are primarily related to its inhibition of PARP. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms. However, there may also be off-target effects of Olaparib that are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] in lab experiments is its specificity for PARP inhibition. This allows for targeted inhibition of cancer cells with defects in DNA repair mechanisms. However, one limitation of Olaparib is that it may not be effective in all types of cancer cells.
Orientations Futures
There are several future directions for research on 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]. One area of research is in the development of new PARP inhibitors that are more effective than Olaparib. Another area of research is in the identification of biomarkers that can predict which cancer patients are most likely to respond to PARP inhibitors. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is typically achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methylaniline with formaldehyde to produce 3-chloro-4-methylbenzyl alcohol. The next step involves the reaction of the benzyl alcohol with phthalic anhydride to produce the desired compound.
Applications De Recherche Scientifique
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Olaparib has been shown to be effective in inhibiting the activity of PARP, which is an enzyme that is involved in DNA repair. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms.
Propriétés
Numéro CAS |
84501-73-5 |
|---|---|
Nom du produit |
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- |
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
2-[(3-chloro-4-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
Clé InChI |
YRLWTVJREYZUKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Autres numéros CAS |
84501-73-5 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



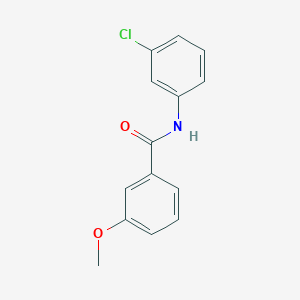
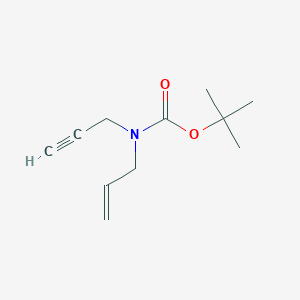
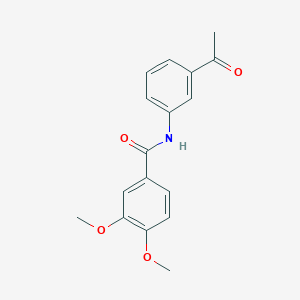
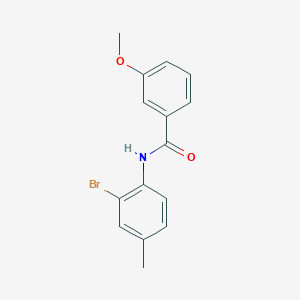
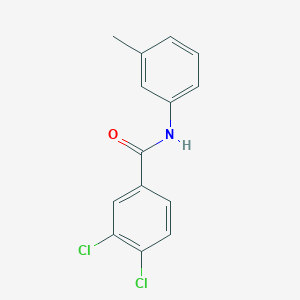
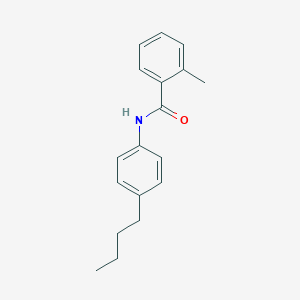
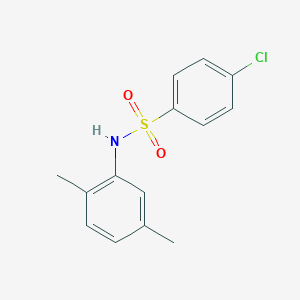
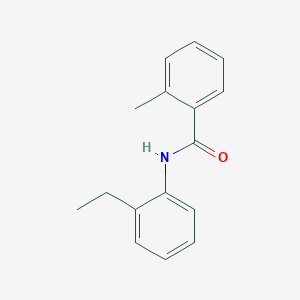
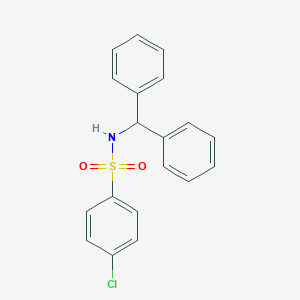
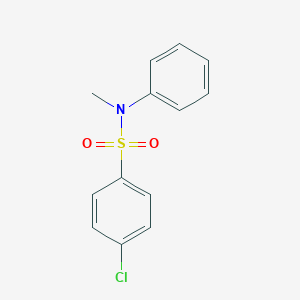
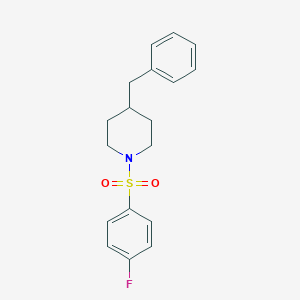
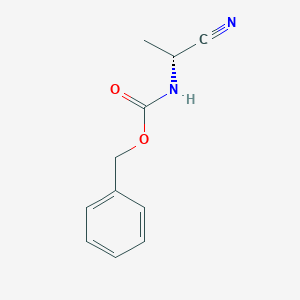
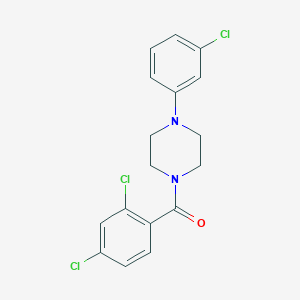
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)